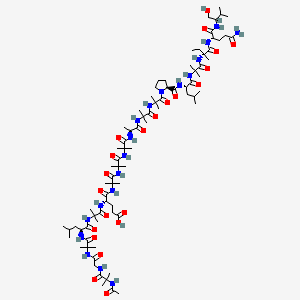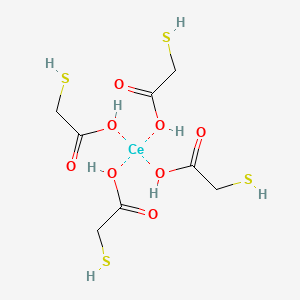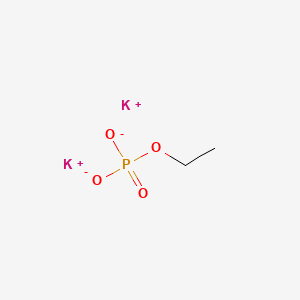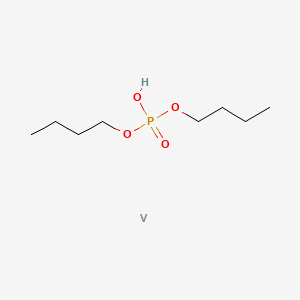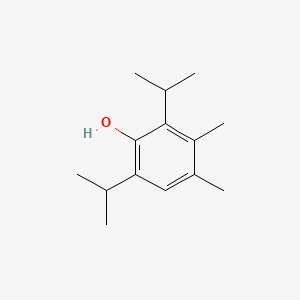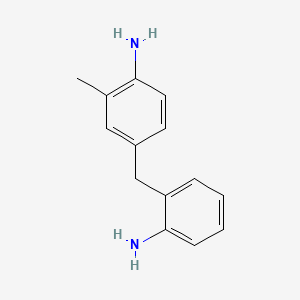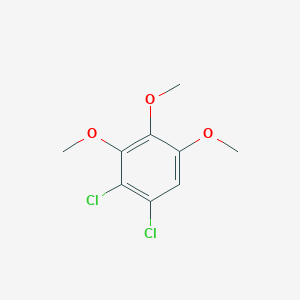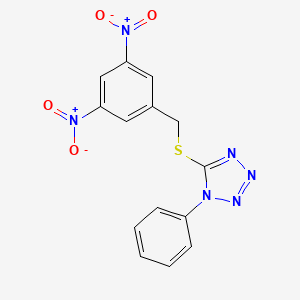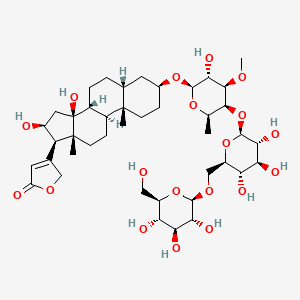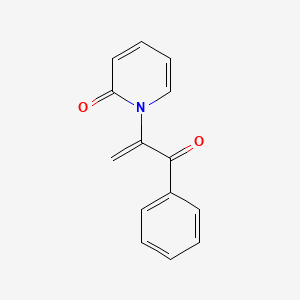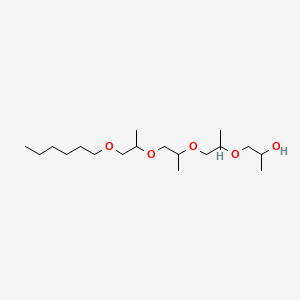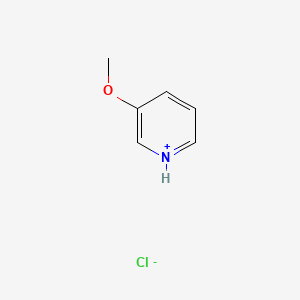
3-Methoxypyridinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxypyridinium chloride is a chemical compound with the molecular formula C6H8ClNO. It is a pyridinium salt, which means it contains a pyridine ring with a positive charge on the nitrogen atom. This compound is often used in various chemical reactions and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxypyridinium chloride can be synthesized through the methylation of 3-methoxypyridine. The reaction typically involves the use of methyl chloride or methyl iodide as the methylating agent in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Methoxypyridinium chloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce various reduced pyridine compounds.
Scientific Research Applications
3-Methoxypyridinium chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-methoxypyridinium chloride involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The positive charge on the nitrogen atom makes it highly reactive and capable of forming stable complexes with other molecules. This reactivity is exploited in various chemical and biological applications.
Comparison with Similar Compounds
Similar Compounds
3-Methoxypyridine: The parent compound without the chloride ion.
4-Methoxypyridine: A structural isomer with the methoxy group at the 4-position.
2-Methoxypyridine: Another isomer with the methoxy group at the 2-position.
Uniqueness
3-Methoxypyridinium chloride is unique due to the presence of the chloride ion, which imparts distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
90724-44-0 |
|---|---|
Molecular Formula |
C6H8ClNO |
Molecular Weight |
145.59 g/mol |
IUPAC Name |
3-methoxypyridin-1-ium;chloride |
InChI |
InChI=1S/C6H7NO.ClH/c1-8-6-3-2-4-7-5-6;/h2-5H,1H3;1H |
InChI Key |
HIADZSOBMPSUGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C[NH+]=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


